molecular formula C27H31N3O2 B11049373 1-[(4-Methoxyphenyl)imino]-4,4,8-trimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one

1-[(4-Methoxyphenyl)imino]-4,4,8-trimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one

Cat. No.: B11049373
M. Wt: 429.6 g/mol
InChI Key: NLTZDBXYBAORLK-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)imino]-4,4,8-trimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a quinoline core, a methoxyphenyl group, and a piperidinomethyl substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)imino]-4,4,8-trimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene reacts with a suitable leaving group.

    Formation of the Piperidinomethyl Substituent: The piperidinomethyl group can be introduced through a Mannich reaction, where formaldehyde, a secondary amine (piperidine), and the quinoline derivative react together.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxyphenyl)imino]-4,4,8-trimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that the compound may have anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)imino]-4,4,8-trimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Modulating Receptors: Interacting with receptors on the cell surface, leading to changes in cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

1-[(4-Methoxyphenyl)imino]-4,4,8-trimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a simpler structure.

    Quinoline N-oxides: Compounds with oxidized quinoline cores.

    Piperidinomethyl-substituted Quinoline Derivatives: Compounds with similar substituents but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C27H31N3O2

Molecular Weight

429.6 g/mol

IUPAC Name

3-(4-methoxyphenyl)imino-6,11,11-trimethyl-9-(piperidin-1-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C27H31N3O2/c1-18-14-22-19(17-29-12-6-5-7-13-29)16-27(2,3)30-25(22)23(15-18)24(26(30)31)28-20-8-10-21(32-4)11-9-20/h8-11,14-16H,5-7,12-13,17H2,1-4H3

InChI Key

NLTZDBXYBAORLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)OC)C(=O)N3C(C=C2CN5CCCCC5)(C)C

Origin of Product

United States

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